Cas no 2034379-67-2 ((2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone)

(2-Chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone is a structurally complex heterocyclic compound featuring a chlorophenyl moiety linked to an azetidine ring via a carbonyl group, with a sulfonylated triazole substituent. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where sulfonyl and triazole functionalities play a key role. The compound's rigid azetidine core and electron-withdrawing groups may enhance binding affinity and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing biologically active molecules, such as kinase inhibitors or antimicrobial agents.
(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone structure
2034379-67-2 structure
Product name:(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
CAS No:2034379-67-2
MF:C13H13ClN4O3S
Molecular Weight:340.785320043564
CID:5551606

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone 化学的及び物理的性質

名前と識別子

    • (2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
    • インチ: 1S/C13H13ClN4O3S/c1-17-8-15-16-13(17)22(20,21)9-6-18(7-9)12(19)10-4-2-3-5-11(10)14/h2-5,8-9H,6-7H2,1H3
    • InChIKey: LJUHYNBAGYUZEH-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Cl)(N1CC(S(C2N(C)C=NN=2)(=O)=O)C1)=O

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6471-8210-5μmol
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
5μl
$94.5 2023-07-05
Life Chemicals
F6471-8210-20μmol
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
20μl
$118.5 2023-07-05
Life Chemicals
F6471-8210-2mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
2mg
$88.5 2023-07-05
Life Chemicals
F6471-8210-50mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
50mg
$240.0 2023-07-05
Life Chemicals
F6471-8210-20mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
20mg
$148.5 2023-07-05
Life Chemicals
F6471-8210-5mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
5mg
$103.5 2023-07-05
Life Chemicals
F6471-8210-10mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
10mg
$118.5 2023-07-05
Life Chemicals
F6471-8210-4mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F6471-8210-1mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
1mg
$81.0 2023-07-05
Life Chemicals
F6471-8210-15mg
3-{[1-(2-chlorobenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
2034379-67-2 90%+
15mg
$133.5 2023-07-05

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone 関連文献

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanoneに関する追加情報

Introduction to (2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone (CAS No. 2034379-67-2)

(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2034379-67-2, represents a convergence of advanced chemical synthesis and biological activity. Its molecular structure incorporates several key functional groups, including a chlorophenyl moiety, a sulfonyl group linked to a 1,2,4-triazole ring, and an azetidinone core. These features contribute to its unique chemical properties and potential applications in drug discovery.

The< strong> chlorophenyl group in this compound is known for its ability to influence the electronic and steric properties of the molecule. This group has been widely studied in medicinal chemistry due to its presence in numerous bioactive compounds. The< strong> sulfonyl group, on the other hand, introduces a polar and hydrophilic character to the molecule, which can enhance its solubility and interaction with biological targets. The combination of these groups with the< strong> azetidinone core creates a framework that is both structurally diverse and functionally intriguing.

In recent years, there has been a growing interest in the development of new therapeutic agents derived from heterocyclic compounds. Heterocycles such as azetidinones have been extensively explored for their potential in modulating various biological pathways. The< strong> 1,2,4-triazole ring is particularly noteworthy for its presence in numerous pharmacologically active molecules. This triazole moiety is known for its ability to act as a scaffold for drug design, providing a platform for further functionalization and optimization.

The synthesis of< strong>(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the< strong> sulfonyl group onto the triazole ring is a critical step in the synthesis process. This step often involves the use of sulfonylating agents and requires careful optimization to ensure high yield and purity. The subsequent attachment of the< strong> chlorophenyl group and the formation of the azetidinone core are equally important steps that must be carefully managed to achieve the desired molecular structure.

The biological activity of this compound has been a subject of intense research. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For instance, the< strong> 1,2,4-triazole moiety has been shown to interact with enzymes such as kinases and phosphodiesterases, which are implicated in conditions like cancer and inflammation. The< strong> sulfonyl group can also enhance binding affinity by introducing negative charges that interact with positively charged residues on biological targets.

In vitro studies have demonstrated promising results regarding the pharmacological potential of< strong>(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone. These studies have focused on evaluating its interaction with various enzymes and receptors using biochemical assays. Additionally, computational modeling techniques have been employed to predict how this compound might bind to its target proteins at the molecular level. These approaches have provided valuable insights into the structural features that contribute to its biological activity.

The incorporation of< strong> 4-methyl-1,2,4-triazol-3-yl into the molecular structure appears to be particularly important for its biological effects. This substitution pattern has been observed in other bioactive molecules where it enhances binding affinity and selectivity. The methyl group at position 4 of the triazole ring can influence steric interactions with biological targets, potentially leading to improved efficacy.

The development of new drug candidates often involves rigorous testing to assess their safety and efficacy before they can be considered for clinical use. In this context,< strong>(2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-y]methanone represents an exciting lead compound that warrants further investigation. Future studies may focus on optimizing its chemical structure to improve pharmacokinetic properties such as solubility and metabolic stability.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have become indispensable tools for understanding how small molecules interact with biological targets. These techniques have enabled researchers to predict binding affinities and identify key interactions that contribute to biological activity.

In conclusion,< strong>(2-chlorophenyl)-[3-[ (4-methyl-l ,2 ,4 -triazol -3 -y l )s ulf on y l ]az etid i n -1 -y l ]me than one CAS No .20343 7967 -62 > is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive candidate for further exploration . As our understanding of biological pathways continues to expand , compounds like this one will play an increasingly important role in the development of new therapeutic agents . The ongoing research into its pharmacological properties holds promise for addressing various diseases by targeting key biological mechanisms .

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